

Spectroscopic Profile of 2-Cyclopentylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Cyclopentylphenol**

Cat. No.: **B118607**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclopentylphenol** (CAS No: 1518-84-9), a key intermediate in the synthesis of various pharmaceutical compounds. The guide details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to assist researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following sections and tables summarize the key spectroscopic data for **2-Cyclopentylphenol**. It is important to note that while the Mass Spectrometry data is derived from experimental sources, the NMR and IR data presented here are predicted based on the known chemical structure and established spectroscopic principles due to the limited availability of public experimental datasets.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted)

The predicted ^1H NMR spectrum of **2-Cyclopentylphenol** in a deuterated chloroform (CDCl_3) solvent would exhibit distinct signals corresponding to the aromatic, phenolic hydroxyl, and cyclopentyl protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 6.80	Multiplet	4H	Aromatic protons (H-3, H-4, H-5, H-6)
~ 5.0 - 6.0	Singlet	1H	Phenolic hydroxyl proton (OH)
~ 3.20	Multiplet	1H	Methine proton (Cyclopentyl C-1')
~ 2.10 - 1.50	Multiplet	8H	Methylene protons (Cyclopentyl)

^{13}C NMR (Predicted)

The predicted ^{13}C NMR spectrum in CDCl_3 would show signals for the aromatic and cyclopentyl carbons.

Chemical Shift (δ) (ppm)	Assignment
~ 152.0	C-1 (Carbon attached to OH)
~ 132.0	C-2 (Carbon attached to cyclopentyl)
~ 128.0 - 120.0	Aromatic CH carbons
~ 40.0	C-1' (Methine carbon of cyclopentyl)
~ 32.0	C-2', C-5' (Cyclopentyl)
~ 25.0	C-3', C-4' (Cyclopentyl)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-Cyclopentylphenol** is characterized by absorptions corresponding to its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3600 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
~ 3100 - 3000	Medium	C-H Stretch	Aromatic
~ 2960 - 2850	Strong	C-H Stretch	Aliphatic (Cyclopentyl)
~ 1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1200	Strong	C-O Stretch	Phenol

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-Cyclopentylphenol** provides information about its molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 162.[1]

m/z	Relative Intensity	Proposed Fragment Ion
162	Moderate	[C ₁₁ H ₁₄ O] ⁺ (Molecular Ion)
133	High	[M - C ₂ H ₅] ⁺ or [M - C ₂ H ₄ - H] ⁺
107	Moderate	[C ₇ H ₇ O] ⁺ (Cresol-like fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Cyclopentylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Cyclopentylphenol** in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

- ^1H NMR Acquisition:
 - Instrument: 400 MHz NMR spectrometer.
 - Parameters: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz NMR spectrometer.
 - Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation: As **2-Cyclopentylphenol** is a solid at room temperature, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
- IR Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Record the spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal quality. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

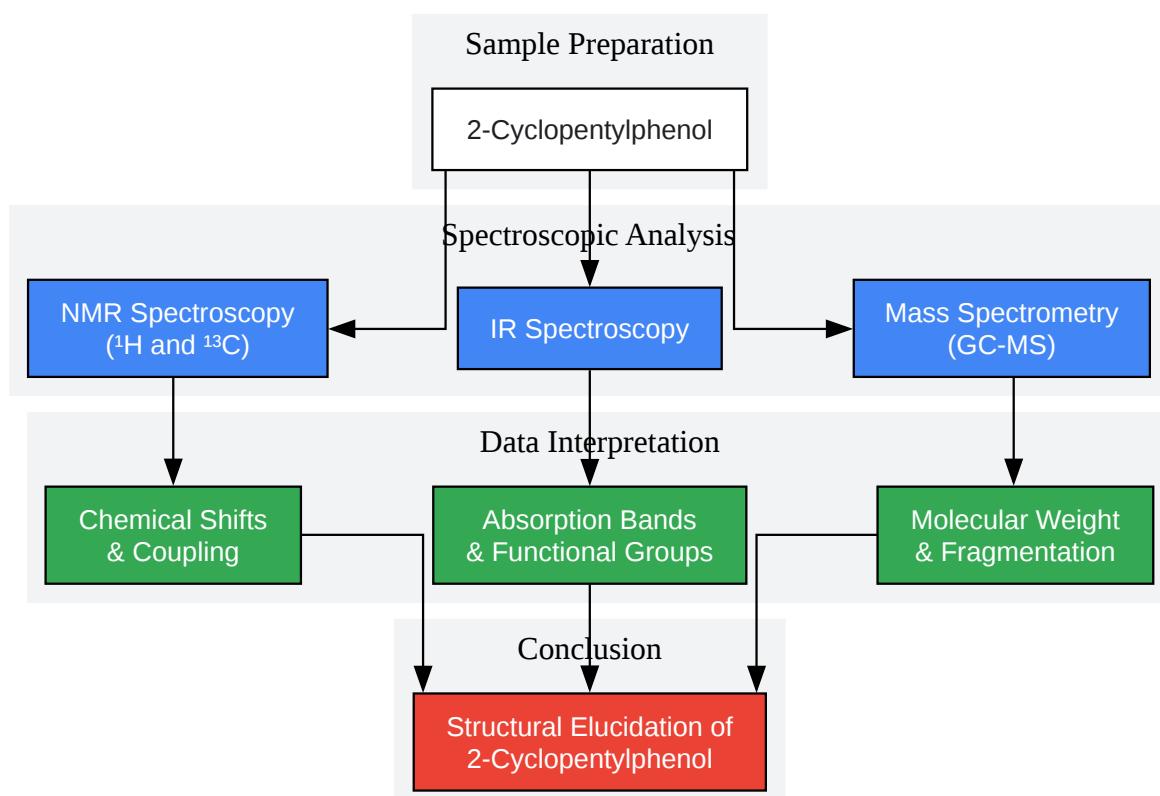
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **2-Cyclopentylphenol** in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a Gas Chromatography (GC) system for separation and introduction into the ion source.
- MS Acquisition:

- Instrument: GC-Mass Spectrometer.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Conditions: Use a suitable capillary column (e.g., HP-5ms) with a temperature program that allows for the elution of **2-Cyclopentylphenol**.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Cyclopentylphenol**.



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References

- 1. 2-Cyclopentylphenol | C11H14O | CID 80285 - PubChem [pubchem.ncbi.nlm.nih.gov]
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